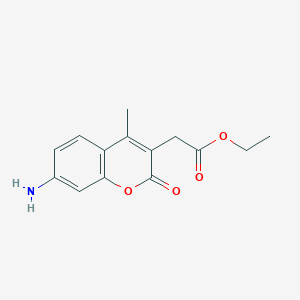![molecular formula C15H24ClN B6612449 4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans CAS No. 81004-95-7](/img/structure/B6612449.png)
4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans (4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans) is an organic compound belonging to the class of cycloalkyl-substituted anilines. It is a white, crystalline solid with a melting point of 183-185°C and a molecular weight of 292.82 g/mol. 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Mécanisme D'action
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans acts as a substrate for the synthesis of various enzymes and cofactors. It is an intermediate in the synthesis of various drugs and pharmaceuticals. In addition, it can act as a reagent in the synthesis of various compounds such as amino acids, peptides, and nucleotides.
Biochemical and Physiological Effects
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has no known direct biochemical or physiological effects. However, it can act as a substrate for the synthesis of various enzymes and cofactors, and as an intermediate in the synthesis of various drugs and pharmaceuticals, which may have biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in lab experiments is its availability and low cost. It is a widely available compound and is relatively inexpensive compared to other compounds. Furthermore, it is relatively stable and can be stored for long periods of time.
A major limitation of using 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in lab experiments is its toxicity. It is an irritant and can cause skin and eye irritation. In addition, it is a flammable compound and should be handled with care.
Orientations Futures
1. Further research into the synthesis of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
2. Investigation of the biochemical and physiological effects of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
3. Development of new methods for the synthesis of compounds related to 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans.
4. Study of the potential applications of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives in medicinal chemistry and biochemistry.
5. Investigation of the safety and toxicity of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
6. Development of new methods for the synthesis of compounds related to 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans that are less toxic and more environmentally friendly.
7. Exploration of the potential uses of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in other fields such as agriculture and industrial chemistry.
Méthodes De Synthèse
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans can be synthesized via a multi-step reaction involving the condensation of 4-chloro-1-methyl-1-cyclohexanecarboxylic acid with aniline. The reaction is catalyzed with an acid such as hydrochloric acid (HCl) and proceeds in two steps. In the first step, the aniline reacts with 4-chloro-1-methyl-1-cyclohexanecarboxylic acid to form an intermediate compound, 4-chloro-1-methyl-1-cyclohexanecarboxylic acid anilide. In the second step, the intermediate compound is hydrolyzed to form 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans.
Applications De Recherche Scientifique
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it is used as a reagent in the synthesis of various compounds such as amino acids, peptides, and nucleotides. In medicinal chemistry, it is used as an intermediate in the synthesis of various drugs and pharmaceuticals. In biochemistry, it is used as a substrate for the synthesis of enzymes and cofactors.
Propriétés
IUPAC Name |
4-(4-propylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;/h8-13H,2-7,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICTYFNSFAMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1s,4r)-4-Propylcyclohexyl]aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)
![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)







![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)

